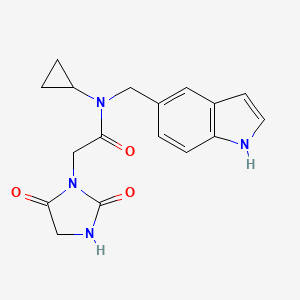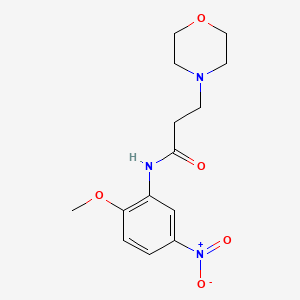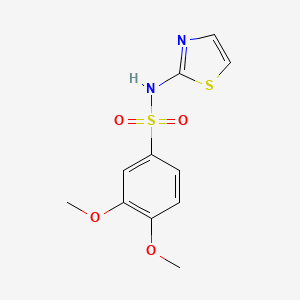![molecular formula C17H23N3OS B5615760 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5615760.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that incorporate various functional groups into a core structure, enhancing the molecule's reactivity and potential applications. For example, compounds synthesized through reactions like Claisen type with sodium methoxide in dimethyl carbonate solvent or Suzuki−Miyaura coupling followed by hydrolysis and amidation demonstrate the intricate processes involved in creating complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. Techniques like X-ray crystallography provide detailed insights into molecular conformation, intermolecular interactions, and crystal packing, which are essential for predicting reactivity and designing new compounds with desired properties. For instance, the crystal structure determination of similar compounds has revealed supramolecular self-assembly facilitated by hydrogen bonding and π-π interactions, which are critical for molecular recognition and function (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of pyrazole and carboxamide groups can lead to a variety of chemical reactions, including condensation, cyclization, and substitution, which are pivotal for synthesizing derivatives with enhanced or targeted properties. The synthesis and functionalization of pyrazole derivatives highlight the compound's versatility and potential for generating a wide range of biologically active molecules (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are determined by its molecular structure. These properties are essential for practical applications, influencing the compound's suitability for different environments and its behavior in biological systems. Analytical techniques, including thermogravimetric analysis, can provide valuable information on the thermal stability and decomposition patterns of compounds, informing their storage, handling, and application conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to its applications in synthesis, catalysis, and as potential therapeutic agents. Studies on similar compounds have explored these properties through experimental and computational methods, providing insights into their behavior in chemical reactions and potential interactions with biological targets (Karrouchi et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-5-6-15-13(7-11)8-16(22-15)17(21)19(3)10-14-9-18-20(4)12(14)2/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKVUDYRCDAEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N(C)CC3=C(N(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate 3-oxide](/img/structure/B5615677.png)

![(2,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5615701.png)
![2-cyclopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-pyrimidinecarboxamide](/img/structure/B5615706.png)


![2-cyclobutyl-N-[(3R*,4S*)-4-propyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5615717.png)
![ethyl 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5615733.png)
![5-[1-butyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]-2-methyl-1H-benzimidazole](/img/structure/B5615744.png)
![4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine](/img/structure/B5615758.png)
![1-methyl-4-[3-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5615762.png)


![(1R*,3S*)-7-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615780.png)